molecular formula C18H26N2O4S B2818958 1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one CAS No. 896377-81-4

1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one

Cat. No.: B2818958
CAS No.: 896377-81-4
M. Wt: 366.48
InChI Key: KJDYWKLQFYYNMZ-UHFFFAOYSA-N
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Description

1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure that imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one typically involves a multi-step process. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of metal-catalyzed cascade cyclization has been reported to be effective in producing high yields of spiro compounds. This method involves the use of metal catalysts to facilitate the cyclization reaction, leading to the formation of the spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as carbonic anhydrase isozymes, which are involved in tumor formation . The inhibition of these enzymes disrupts cellular processes, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]butan-1-one is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-3-4-17(21)19-11-9-18(10-12-19)20(13-14-24-18)25(22,23)16-7-5-15(2)6-8-16/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDYWKLQFYYNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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